Tetrapropionitrilylthiochalcogefulvalene (TPT-TTF) is a novel electron donor molecule synthesized and studied for its potential applications in organic electronics and material science []. It belongs to the class of organic compounds known as tetrathiafulvalenes (TTFs), which are recognized for their strong electron-donating properties and ability to form stable radical cation salts [, ]. TPT-TTF is distinguished by the presence of four propionitrile groups attached to the TTF core, which influence its electronic properties and self-assembling behavior [, ].
TTFields exert their anticancer effects primarily by disrupting cell division. During mitosis, TTFields are believed to interfere with the proper formation and segregation of the mitotic spindle by exerting bi-directional forces on polar intracellular elements such as tubulin and septin molecules. This disruption leads to abnormal spindle assembly, mitotic arrest, and ultimately cell death47. Additionally, TTFields have been shown to induce autophagy in GBM cells by blocking the Akt2/miR29b axis, leading to decreased Akt2 expression via the mTOR/p70S6K pathway and upregulation of autophagy-related genes1. Furthermore, TTFields can hinder cancer cell motility by affecting microtubule and actin dynamics, which disrupts processes essential for cell polarity and migration3. Another proposed mechanism involves the permeabilization of cancer cell membranes, potentially enhancing drug delivery to cancer cells5.
In the context of GBM, TTFields have been shown to induce autophagy and suppress tumor growth both in vitro and in vivo. The treatment upregulated several autophagy-related genes and induced cytomorphological changes in GBM cells, including patient-derived stem cells and primary in vivo culture systems. These effects were associated with decreased Akt2 expression and altered microRNA profiles, specifically the upregulation of miR-29b, which targets the Akt signaling pathway1. Additionally, a case report suggested that TTFields may apply selective pressure to GBM clones with aneuploidy, potentially contributing to the observed changes in tumor genetics post-treatment2.
For MPM, TTFields have been approved in combination with chemotherapy agents such as pemetrexed and cisplatin. Research has demonstrated that TTFields downregulate the Fanconi Anemia-BRCA pathway, leading to increased DNA damage and enhancing the efficacy of chemotherapy. This synergistic effect was observed in preclinical models, where the combination of TTFields with chemotherapy resulted in significantly reduced tumor volume and increased DNA damage within the tumor6.
While TTFields are currently approved for GBM and MPM, clinical trials are underway to assess their efficacy in other solid tumor types. Computational modeling studies have been instrumental in understanding the distribution of TTFields within the human body and their microscopic effects on tumor cells, which may inform future clinical applications89.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6